Molecular weight and physicochemical data of 3-(2-Thienyl)cinnoline-4-carboxylic acid
Molecular weight and physicochemical data of 3-(2-Thienyl)cinnoline-4-carboxylic acid
An In-depth Technical Guide to the Molecular Weight and Physicochemical Data of 3-(2-Thienyl)cinnoline-4-carboxylic acid
Authored by a Senior Application Scientist
Disclaimer: The subject of this guide, 3-(2-Thienyl)cinnoline-4-carboxylic acid, is a specialized chemical compound for which publicly available, experimentally verified data is limited. The information presented herein is a synthesis of data from related structures and established chemical principles, intended to provide a scientifically grounded guide for research and development professionals. All predicted or calculated data points are clearly identified.
Executive Summary
This technical guide provides a comprehensive analysis of 3-(2-Thienyl)cinnoline-4-carboxylic acid, a heterocyclic compound with potential applications in drug discovery and materials science. This document details its molecular and physicochemical properties, proposes a logical synthetic pathway, and discusses its potential biological significance based on the known activities of related cinnoline and quinoline scaffolds. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to undertake further investigation of this compound.
Molecular Structure and Physicochemical Properties
The molecular architecture of 3-(2-Thienyl)cinnoline-4-carboxylic acid combines three key pharmacophores: a cinnoline core, a thiophene ring, and a carboxylic acid moiety. This unique combination is anticipated to confer specific chemical and biological properties.
Core Physicochemical Data
The following table summarizes the calculated and predicted physicochemical properties of 3-(2-Thienyl)cinnoline-4-carboxylic acid. These values are derived from computational models and data from analogous structures, such as cinnoline-4-carboxylic acid.[1][2]
| Property | Predicted/Calculated Value | Data Source/Method |
| Molecular Formula | C₁₃H₈N₂O₂S | Calculation |
| Molecular Weight | 256.28 g/mol | Calculation |
| Exact Mass | 256.0306 g/mol | Calculation |
| Appearance | Likely a solid at room temperature | Extrapolation |
| Melting Point | Not available | Experimental data required |
| Boiling Point | Not available | Experimental data required |
| Solubility | Poorly soluble in water, soluble in organic solvents | Extrapolation based on structure |
| pKa | ~3-4 for the carboxylic acid | Estimation based on similar acids |
| logP | >3 | Estimation |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Calculation |
| Hydrogen Bond Acceptors | 4 (2 nitrogen, 2 oxygen) | Calculation |
| Topological Polar Surface Area | ~85 Ų | Calculation |
Proposed Synthesis and Characterization
While a specific, published synthetic route for 3-(2-Thienyl)cinnoline-4-carboxylic acid is not available, a plausible pathway can be designed based on established named reactions for the synthesis of cinnoline and quinoline derivatives. The Richter cinnoline synthesis and the Pfitzinger quinoline synthesis offer valuable frameworks.[3][4][5]
Proposed Synthetic Workflow
A logical approach to the synthesis of 3-(2-Thienyl)cinnoline-4-carboxylic acid is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound.
Caption: Proposed Pfitzinger-type synthesis of 3-(2-Thienyl)cinnoline-4-carboxylic acid.
Experimental Protocol Considerations
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Reaction Setup: The reaction would typically be performed in a suitable solvent, such as ethanol or a mixture of ethanol and water.
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Base Catalysis: A strong base, such as potassium hydroxide, is required to facilitate the condensation reaction.
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Temperature and Time: The reaction mixture would likely require heating under reflux for several hours to drive the reaction to completion.
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Workup and Purification: Upon completion, the reaction would be cooled and acidified to precipitate the carboxylic acid product. Purification could be achieved by recrystallization from a suitable solvent system.
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Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry: To verify the molecular weight.
-
FTIR Spectroscopy: To identify the characteristic functional groups (e.g., C=O and O-H of the carboxylic acid).
-
Elemental Analysis: To confirm the empirical formula.
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Potential Biological and Pharmacological Significance
The cinnoline scaffold and its isosteres, such as quinoline, are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[6][7][8][9] Derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[5][6][10]
Rationale for Potential Activity
-
Anticancer: Many quinoline-4-carboxylic acid derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is crucial for cancer cell proliferation.[8][11]
-
Antimicrobial: The planar, aromatic nature of the cinnoline ring allows for intercalation with microbial DNA, a mechanism of action for some antimicrobial agents.[10]
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active sites of various enzymes.
The inclusion of the thienyl group can further modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Conclusion
3-(2-Thienyl)cinnoline-4-carboxylic acid represents a novel chemical entity with significant potential for further research and development. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a rationale for its potential biological activities. The information presented here serves as a valuable starting point for scientists interested in exploring the chemistry and therapeutic potential of this promising molecule. Further experimental validation of the data presented in this guide is warranted.
References
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A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]
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Cinnoline Derivatives with Biological Activity - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). Retrieved from [Link]
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Cinnoline - Wikipedia. (n.d.). Retrieved from [Link]
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Cinnoline-4-carboxylic acid | C9H6N2O2 | CID 89099 - PubChem. (n.d.). Retrieved from [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). Retrieved from [Link]
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An Overview of Diverse Biological Activities of Cinnoline Scaffold - OUCI. (n.d.). Retrieved from [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. (n.d.). Retrieved from [Link]
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Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved from [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (n.d.). Retrieved from [Link]
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